5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole
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Overview
Description
5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole: is a compound with the molecular formula C7H3D3N4O2Se and a molecular weight of 260.13 . It is a stable isotope-labeled compound, often used in various scientific research applications . The compound is characterized by the presence of a benzoselenadiazole ring, which is a heterocyclic structure containing selenium, nitrogen, and carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzoselenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-Methyl-d3-amino-4-amino-2,1,3-benzoselenadiazole.
Substitution: Formation of various substituted benzoselenadiazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is used as a reference material in analytical chemistry for the development and validation of analytical methods .
Biology: The compound is utilized in proteomics research to study protein interactions and modifications .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is not extensively studied. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
4-Nitro-2,1,3-benzoselenadiazole: Similar structure but lacks the methyl and deuterium substitutions.
2,1,3-Benzoselenadiazole: The parent compound without the nitro and amino groups.
Uniqueness: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of the methyl and deuterium substitutions, which can influence its chemical properties and reactivity. These modifications can also enhance its stability and make it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H6N4O2Se |
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Molecular Weight |
260.14 g/mol |
IUPAC Name |
4-nitro-N-(trideuteriomethyl)-2,1,3-benzoselenadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3/i1D3 |
InChI Key |
OYZURXRHVHICQN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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